(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine
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Overview
Description
®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a diphenylmethyl group and a triethylsilyl ether group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction.
Protection with Triethylsilyl Ether: The hydroxyl group is protected using triethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for ®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine
- ®-2-(Diphenyl((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
- ®-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
Uniqueness
®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the triethylsilyl ether group. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
IUPAC Name |
[diphenyl(pyrrolidin-2-yl)methoxy]-triethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUYVBRWOKYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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